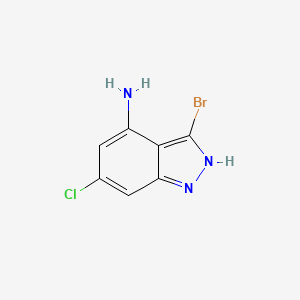

3-Bromo-6-chloro-1H-indazol-4-amine

Descripción

Propiedades

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLPWGRNWDWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646323 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-95-9 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

Bromination: Regioselective bromination of 2,6-dichlorobenzonitrile is carried out to introduce the bromine atom at the desired position.

Industrial Production Methods

The industrial production of 3-Bromo-6-chloro-1H-indazol-4-amine follows similar synthetic routes but is optimized for large-scale production. This involves:

Regioselective Bromination: Conducted on a large scale using appropriate brominating agents.

Cyclization: Performed under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-chloro-1H-indazol-4-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Halogenated Indazole Derivatives

Key Observations :

- Regioisomerism : The position of halogens and amine groups significantly impacts reactivity and biological activity. For instance, 3-Bromo-6-chloro-1H-indazol-4-amine (target compound) is preferred over its isomer 5-Bromo-4-chloro-1H-indazol-3-amine (compound 12 in ) due to steric and electronic factors in drug design .

- Halogen Effects : Fluorine substitution (e.g., in 6-Bromo-4-fluoro-1H-indazol-3-amine) enhances metabolic stability compared to chlorine but may reduce binding affinity in certain targets .

Key Observations :

- Solvent Influence: Use of 2-methyltetrahydrofuran (2-MeTHF) in improved regioselectivity, yielding 53% of the desired product, whereas ethanol in achieved higher yields (95%) but required careful temperature control .

- Isomer Separation : Chromatography is often required to isolate the target compound from regioisomers, increasing production costs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Commercial Availability and Cost

- Analog Pricing : 3-Bromo-6-chloro-2-fluorobenzonitrile (precursor) costs $207/g, highlighting the expense of halogenated intermediates .

Actividad Biológica

3-Bromo-6-chloro-1H-indazol-4-amine is a compound that belongs to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.

3-Bromo-6-chloro-1H-indazol-4-amine is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological properties. The compound can be synthesized through various chemical processes, typically involving halogenation and amination reactions that modify the indazole core structure.

Key Properties:

- Chemical Formula: C_7H_5BrClN_3

- CAS Number: 885519-95-9

- Molecular Weight: 232.49 g/mol

The primary mechanism of action for 3-Bromo-6-chloro-1H-indazol-4-amine involves its interaction with specific molecular targets, particularly kinases. By inhibiting kinase activity, this compound disrupts signaling pathways that regulate cell growth and proliferation, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Key Targets:

- Tyrosine Kinases: Inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells.

- p53/MDM2 Pathway: Induces apoptosis by activating this critical pathway in tumor suppression.

Anticancer Properties

Research indicates that 3-Bromo-6-chloro-1H-indazol-4-amine exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, leading to decreased proliferation.

- Apoptosis Induction: Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. The inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.

Antimicrobial Activity

3-Bromo-6-chloro-1H-indazol-4-amine has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Table 1: Biological Activities of 3-Bromo-6-chloro-1H-indazol-4-amine

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Bactericidal against Gram-positive |

Case Study: Anticancer Efficacy

In a study involving human lung cancer cells (A549), treatment with 3-Bromo-6-chloro-1H-indazol-4-amine resulted in a significant reduction in cell viability (IC50 = 12 μM). The study demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.